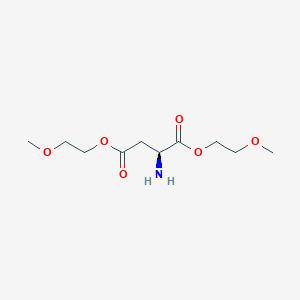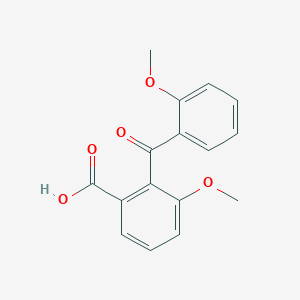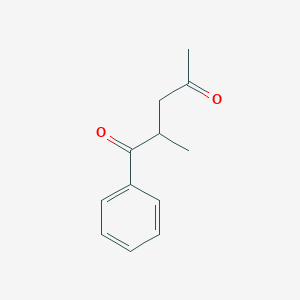![molecular formula C30H35BrO3 B14414831 [(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate CAS No. 80124-35-2](/img/structure/B14414831.png)
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate is a complex organic compound with potential applications in various scientific fields. This compound features a brominated tetrahydrochrysenyl group and a cyclohexyl ester, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate typically involves multi-step organic reactions. The process begins with the bromination of 1,2,3,4-tetrahydrochrysene under controlled conditions to introduce the bromine atom at the 3-position. This is followed by esterification with 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The brominated tetrahydrochrysenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate involves its interaction with specific molecular targets. The brominated tetrahydrochrysenyl group may interact with cellular receptors or enzymes, modulating their activity. The cyclohexyl ester moiety could enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4S)-3-chloro-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate
- [(3S,4S)-3-fluoro-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate
Uniqueness
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the brominated tetrahydrochrysenyl group and the cyclohexyl ester moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
Properties
CAS No. |
80124-35-2 |
|---|---|
Molecular Formula |
C30H35BrO3 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate |
InChI |
InChI=1S/C30H35BrO3/c1-18(2)22-12-8-19(3)16-27(22)33-17-28(32)34-30-26(31)15-11-21-10-13-24-23-7-5-4-6-20(23)9-14-25(24)29(21)30/h4-7,9-10,13-14,18-19,22,26-27,30H,8,11-12,15-17H2,1-3H3/t19-,22+,26+,27-,30-/m1/s1 |
InChI Key |
YHZFAHUPHWNPJX-NSLIPJGQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)O[C@@H]2[C@H](CCC3=C2C4=C(C=C3)C5=CC=CC=C5C=C4)Br)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)OC2C(CCC3=C2C4=C(C=C3)C5=CC=CC=C5C=C4)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


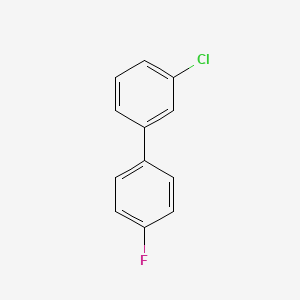
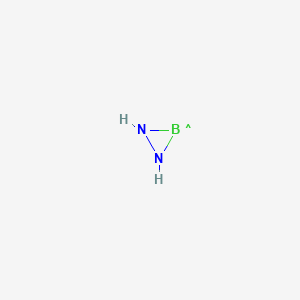
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)



